molecular formula C13H13NO4S2 B2390312 Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895259-97-9

Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2390312
CAS No.: 895259-97-9
M. Wt: 311.37
InChI Key: IYPJQNWOGHVEJA-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate (Compound ID: G225-0004) is a sulfonamide-substituted thiophene derivative with the molecular formula C₁₃H₁₃NO₄S₂ and a molecular weight of 311.38 g/mol . Its structure features a thiophene ring substituted at position 3 with a sulfamoyl group linked to a 2-methylphenyl moiety and a methyl ester at position 2.

Properties

IUPAC Name

methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-9-5-3-4-6-10(9)14-20(16,17)11-7-8-19-12(11)13(15)18-2/h3-8,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPJQNWOGHVEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with 2-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles, such as amines or alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted thiophene derivatives

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate (G225-0004) C₁₃H₁₃NO₄S₂ 311.38 2-methylphenyl sulfamoyl Potential PPARβ/δ modulation; intermediate solubility due to methyl ester and aromatic group.
Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate (G225-0572) C₁₃H₁₀Cl₂N₂O₄S₂ 327.28 2,5-dichlorophenyl sulfamoyl Increased electron-withdrawing effects from Cl; higher molecular weight may reduce solubility.
Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (10h) C₁₉H₂₅N₃O₅S₂ 439.55 Methoxy and isopentylamino groups PPARβ/δ antagonist; enhanced lipophilicity due to branched alkyl chain.
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate C₁₀H₁₂N₂O₆S₂ 320.34 Methoxycarbonylmethyl sulfamoyl Ester-functionalized substituent; potential for hydrolytic instability.
Methyl 3-(methanesulfonamido)thiophene-2-carboxylate C₇H₉NO₄S₂ 235.28 Methanesulfonamido Simpler sulfonamide structure; lower molecular weight may improve bioavailability.
Thifensulfuron-methyl C₁₂H₁₃N₅O₆S₂ 387.39 Triazine-linked sulfamoyl Herbicidal activity; used in agriculture for weed control.

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The 2-methylphenyl group in G225-0004 is electron-donating, enhancing the electron density of the sulfamoyl group. In contrast, the 2,5-dichlorophenyl substituent in G225-0572 introduces electron-withdrawing effects, which may increase electrophilic reactivity .
  • Solubility and Lipophilicity: The isopentylamino substituent in compound 10h increases lipophilicity, favoring membrane permeability but reducing aqueous solubility. The simpler methanesulfonamido group in results in lower molecular weight and higher polarity, likely improving solubility in polar solvents.

Biological Activity

Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound characterized by a thiophene ring and a sulfamoyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, synthesis, and applications.

  • Molecular Formula : C21_{21}H20_{20}N2_2O5_5S2_2
  • Molecular Weight : 444.5 g/mol
  • CAS Number : 895264-07-0

The compound's structure, featuring a thiophene ring and a sulfamoyl group, suggests potential interactions with various biological targets, which may enhance its therapeutic efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial for its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The thiophene moiety may enhance lipophilicity, facilitating better membrane permeability and bioavailability.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess comparable properties.

Anticancer Activity

A study focusing on structurally related compounds reported varying degrees of anticancer activity against different cell lines. For example:

  • IC50_{50} values for certain derivatives ranged from 9.3 nM to 77.4 nM in inhibiting cancer cell growth, indicating strong potential for this compound in cancer therapy .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Enzyme Inhibition :
    • A derivative similar to this compound was evaluated for its inhibitory effects on specific enzymes linked to cancer progression. The results showed promising inhibition rates, supporting further investigation into the parent compound's potential .
  • Antimicrobial Evaluation :
    • In vitro tests revealed that thiophene-based compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest that this compound could be an effective antimicrobial agent .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thiophene Ring : Starting materials undergo cyclization reactions to form the thiophene structure.
  • Sulfamoylation : The introduction of the sulfamoyl group is achieved through reactions with sulfonamide derivatives under controlled conditions.
  • Esterification : Finally, the carboxylic acid is esterified using methanol or another alcohol to yield the final product.

Applications

Given its promising biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
  • Research : In studies focusing on enzyme interactions and cellular mechanisms.

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